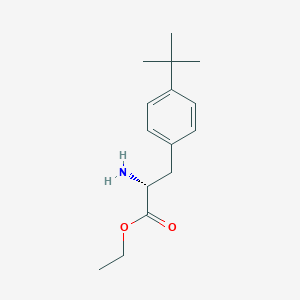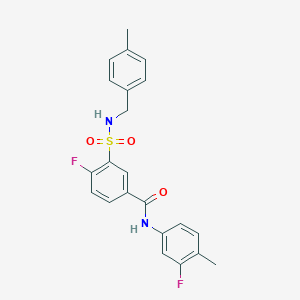
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-(N-(4-methylbenzyl)sulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-(N-(4-methylbenzyl)sulfamoyl)benzamide (hereafter referred to as Compound X) is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Compound X has shown potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, Compound X has been studied for its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. In drug discovery, Compound X has been used as a lead compound to develop new drugs with improved efficacy and reduced toxicity. In neuroscience, Compound X has been studied for its potential as a tool to study the function of certain proteins in the brain.
作用機序
The mechanism of action of Compound X is not fully understood. However, it is known to inhibit the activity of certain enzymes and proteins, including carbonic anhydrase and histone deacetylases. This inhibition can lead to various biochemical and physiological effects, including changes in gene expression, cell growth, and metabolism.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Compound X can inhibit cell growth and induce apoptosis in cancer cells. In vivo studies have shown that Compound X can reduce inflammation and improve cognitive function in animal models. However, the effects of Compound X on human subjects are not yet fully understood.
実験室実験の利点と制限
Compound X has several advantages for lab experiments, including its high potency and selectivity. However, it also has several limitations, including its complex synthesis method and potential toxicity. Therefore, careful consideration should be given when using Compound X in lab experiments.
将来の方向性
There are several future directions for research on Compound X. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to study its effects on the brain and its potential as a tool to study the function of certain proteins in the brain. Additionally, further research is needed to fully understand the mechanism of action of Compound X and its effects on human subjects.
Conclusion:
In conclusion, Compound X is a novel chemical compound with potential applications in various fields. Its synthesis method is complex, and it has several advantages and limitations for lab experiments. However, its potential as a therapeutic agent and tool for studying the brain warrants further research.
合成法
Compound X can be synthesized using a multistep process involving various chemical reactions. The first step involves the synthesis of 4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide, which is then reacted with N-(4-methylbenzyl)sulfonamide to yield Compound X. The synthesis of Compound X is a complex process that requires expertise in organic chemistry and access to specialized equipment.
特性
IUPAC Name |
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(4-methylphenyl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O3S/c1-14-3-6-16(7-4-14)13-25-30(28,29)21-11-17(8-10-19(21)23)22(27)26-18-9-5-15(2)20(24)12-18/h3-12,25H,13H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMCQDSYPHVGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C=C3)C)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2910949.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2910950.png)
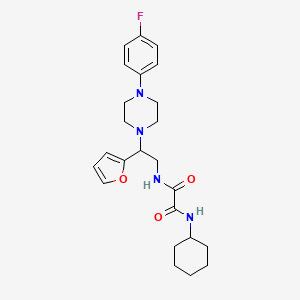

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2910954.png)
![6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid](/img/structure/B2910956.png)
![{2-Phenyl-1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2910958.png)

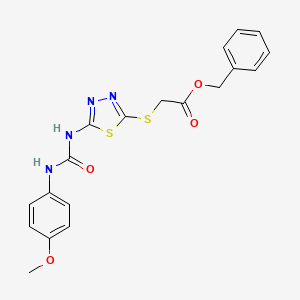
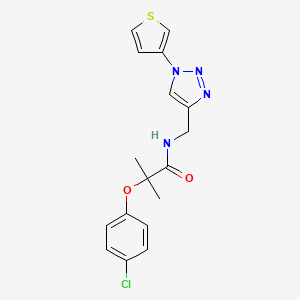
![4-[4-(4-Chlorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2910962.png)

![2-(furan-2-carboxamido)-N-(2-methoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2910965.png)
